- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516
Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
850567-47-4 structure
Product Name:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Numéro CAS:850567-47-4
Le MF:C11H18BNO2
Mégawatts:207.077123165131
MDL:MFCD06659917
CID:720652
PubChem ID:44118773
Update Time:2025-09-27
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1-Methylpyrrole-2-boronic acid pinacol ester
- 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester
- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
- 1-Methyl-2-pyrroleboronic acid pinacol ester
- N-Methylpyrrole-2-boronic acid, pinacol ester
- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)
- 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- PS-9730
- 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester
- 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- EN300-212511
- DTXSID90656979
- 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
- AKOS016003834
- SCHEMBL30717
- SY031069
- 850567-47-4
- MFCD06659917
- CS-0006834
- AB26630
- BBL103742
- STL557552
- N-Methylpyrrole-2-boronic acid,pinacol ester
- AT15983
-
- MDL: MFCD06659917
- Piscine à noyau: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3
- La clé Inchi: OEQQEXKRORJZPR-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1
Propriétés calculées
- Qualité précise: 207.14300
- Masse isotopique unique: 207.143
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 239
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 23.4A^2
Propriétés expérimentales
- Dense: 0.99
- Point de fusion: 44-49 °C
- Point d'ébullition: 296.9 ℃ at 760 mmHg
- Point d'éclair: Température Fahrenheit: 179.6°f< br / >Degrés Celsius: 82 ° C< br / >
- Indice de réfraction: 1.487
- Le PSA: 23.39000
- Le LogP: 1.32430
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Informations de sécurité
- Description des dangers: Harmful/Store under -20C
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:2
- Conditions de stockage:−20°C
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004981-10g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 97% | 10g |
$224.70 | 2023-08-31 | |
| Alichem | A109004981-25g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 97% | 25g |
$465.56 | 2023-08-31 | |
| Fluorochem | 225290-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95% | 1g |
£57.00 | 2022-02-28 | |
| Fluorochem | 225290-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95% | 5g |
£188.00 | 2022-02-28 | |
| Fluorochem | 225290-25g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95% | 25g |
£750.00 | 2022-02-28 | |
| Fluorochem | 225290-100g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95% | 100g |
£1850.00 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53305-250mg |
1-Methylpyrrole-2-boronic acid pinacol ester, 97% |
850567-47-4 | 97% | 250mg |
222.00 | 2021-05-24 | |
| Chemenu | CM134120-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95%+ | 1g |
$78 | 2021-08-05 | |
| Chemenu | CM134120-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95%+ | 5g |
$310 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01675-25g |
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
850567-47-4 | 95% | 25g |
$650 | 2023-09-07 |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ; 24 h, 80 °C
Référence
Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts
,
ACS Catalysis,
2018,
8(6),
5017-5022
Méthode de production 3
Conditions de réaction
1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 40 °C
1.2 12 h, 40 °C
Référence
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
,
Angewandte Chemie,
2022,
61(27),
Méthode de production 4
Conditions de réaction
1.1 Solvents: Toluene ; 5 h, rt → 80 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
Référence
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Méthode de production 5
Conditions de réaction
1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C
Référence
Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand
,
Chemistry - An Asian Journal,
2019,
14(12),
2097-2101
Méthode de production 6
Conditions de réaction
1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C
Référence
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
Référence
Pinacol boronates by direct arene borylation with borenium cations
,
Angewandte Chemie,
2011,
50(9),
2102-2106
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C
Référence
- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C
Référence
- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ; 16 h, 80 °C
Référence
Nickel-Catalyzed C(sp2)-H Borylation of Arenes
,
Organometallics,
2019,
38(17),
3286-3293
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Sodium tert-butoxide , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ; 20 h, 80 °C
Référence
Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage
,
Chemical Communications (Cambridge,
2015,
51(30),
6508-6511
Méthode de production 12
Conditions de réaction
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C
Référence
C-H borylation by platinum catalysis
,
Bulletin of the Chemical Society of Japan,
2017,
90(3),
332-342
Méthode de production 13
Conditions de réaction
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C
Référence
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
,
Journal of the American Chemical Society,
2015,
137(38),
12211-12214
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ; 5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt
Référence
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
,
Beilstein Journal of Organic Chemistry,
2016,
12,
654-661
Méthode de production 15
Conditions de réaction
1.1 Solvents: Chloroform-d ; 30 min, 20 °C
Référence
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Méthode de production 16
Conditions de réaction
1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
Référence
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Méthode de production 17
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ; 2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt
1.2 Reagents: Bromotrimethylsilane ; 4 h, rt
2.1 Solvents: Toluene ; 5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ; 30 min, 20 °C
1.2 Reagents: Bromotrimethylsilane ; 4 h, rt
2.1 Solvents: Toluene ; 5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ; 30 min, 20 °C
Référence
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Méthode de production 18
Conditions de réaction
1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ; 5 min, rt
1.2 48 h, 80 °C
1.2 48 h, 80 °C
Référence
Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds
,
Organometallics,
2018,
37(10),
1567-1574
Méthode de production 19
Conditions de réaction
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
Référence
Pinacol boronates by direct arene borylation with borenium cations
,
Angewandte Chemie,
2011,
50(9),
2102-2106
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Piperidine, 1-(2-borylphenyl)-2,2,6,6-tetramethyl-
- Lithium, [2-(2,2,6,6-tetramethyl-1-piperidinyl)phenyl]-
- N-Methylpyrrole-d4 (ring-d4)
- Bis(pinacolato)diborane
- Pinacolborane
- N-Methylpyrrole
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:850567-47-4)1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Numéro de commande:A22714
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 2 September 2024 16:02
Prix ($):154.0
Courriel:sales@amadischem.com
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Littérature connexe
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) Produits connexes
- 919119-78-1(1H-Indole, 1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1192037-87-8(5-Bromo-1-methylindole-2-boronic Acid, Pinacol Ester)
- 1218791-17-3(1-Methylpyrrole-2,5-diboronoic Acid Pinacol Ester)
- 1073353-82-8(6-Chloro-1-methylindole-2-boronic Acid Pinacol Ester)
- 1256360-42-5(4-Chloro-1-methylindole-2-boronic acid, pinacol ester)
- 1061750-57-9(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-Pyridinamine)
- 919119-79-2(1H-Indole, 1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 476004-79-2(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
- 476004-81-6(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 874186-98-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:850567-47-4)1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Pureté:99%
Quantité:5g
Prix ($):154.0